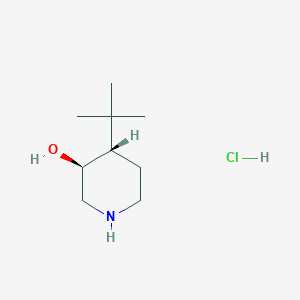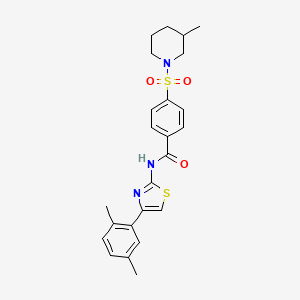![molecular formula C18H18N4OS B3005218 6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-41-2](/img/structure/B3005218.png)
6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions and can yield unexpected products. For instance, the reaction of a 6-amino-3-methyl-4-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with phosphorus sulfide in boiling pyridine resulted in the formation of a novel [1,2]oxaphosphinino[6,5-c]pyrazole derivative, which was not anticipated . Similarly, flash vacuum pyrolysis (FVP) of 2-acetyl-3-azidothiophene at different temperatures led to the formation of distinct products, with a new heteroindoxyl being exclusively formed at temperatures above 550 degrees C .
Molecular Structure Analysis
The molecular structures of these heterocyclic compounds are often elucidated using advanced spectroscopic techniques. For example, the structure of the unexpected [1,2]oxaphosphinino[6,5-c]pyrazole derivative was confirmed using 2D NMR spectroscopy and X-ray diffraction analysis . In another study, the structural features of a pyridine derivative were investigated using X-ray diffraction, revealing differences compared to related compounds and highlighting the importance of hydrogen bonding in the supramolecular structure .
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions. The heteroindoxyl synthesized from FVP can react with different reagents such as diazonium salts, isatin, and dimethyl acetylenedicarboxylate to form a hydrazone, an indirubin analogue, and a succinate derivative, respectively . These reactions typically occur at specific positions within the molecule, indicating the reactivity and potential for further functionalization of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. For instance, the solvate forms of 6-(1H-indol-3-yl)-3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles exhibit different hydrogen bonding patterns and crystallization behaviors . Spectroscopic techniques such as FT-IR, NMR, and UV-vis absorption spectroscopy are employed to study these properties in detail. For example, the absorption spectra of a nitropyridine derivative were recorded in various solvents, temperatures, and pH values to understand the solvent effects and calculate the protonation constant . Additionally, the lack of fluorescence in certain compounds, despite structural similarities to fluorescent compounds, is noteworthy and indicative of the complex interplay between structure and properties .
Wissenschaftliche Forschungsanwendungen
Structural and Optical Characteristics
Pyridine derivatives, including those structurally similar to the compound , have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating two indirect allowed optical energy gaps for each compound. Such findings are significant for understanding the optical functions of these compounds in various applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Structure
The synthesis and molecular structure of pyridine derivatives have been a subject of interest in research. Aly (2006) worked on synthesizing polyfunctionally substituted pyrazolonaphthyridine and other derivatives, which is relevant to understanding the synthesis pathways and structural possibilities of pyridine derivatives (Aly, 2006).
Applications in Photovoltaic Devices
Research has also explored the application of pyridine derivatives in photovoltaic devices. Gupta et al. (2015) designed solution-processable small molecules containing pyridine derivatives for use in bulk-heterojunction solar cells, demonstrating their potential in renewable energy technologies (Gupta et al., 2015).
Corrosion Inhibition
Studies have also investigated the use of pyridine derivatives as corrosion inhibitors. For example, Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and investigated their effect on corrosion of mild steel, highlighting the potential of these compounds in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Antimicrobial and Antifungal Activities
Another area of application for pyridine derivatives is in the development of antimicrobial and antifungal agents. Research by Al-Omran, El-Khair, and Mohareb (2002) on benzotriazole derivatives, which include pyridine structures, demonstrated their potential as effective antimicrobial and antifungal agents (Al-Omran, El-Khair, & Mohareb, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-(5-methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-2-4-16(24-12)18(23)22-10-14-8-21(9-15(14)11-22)17-5-3-13(6-19)7-20-17/h2-5,7,14-15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHOFCPXMUVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)


![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)
